molecular formula C13H17BFNO3 B1461897 (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-24-6

(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1461897
CAS No.: 874219-24-6
M. Wt: 265.09 g/mol
InChI Key: BQJKBHZFHLACBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BFNO3 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJKBHZFHLACBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660235
Record name [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-24-6
Record name [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16B F N O2
  • CAS Number : 874219-24-6

The compound features a boronic acid group linked to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl group and a fluorine atom. The boronic acid moiety is crucial for its biological activity, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological macromolecules, including enzymes and receptors, thereby modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their normal function.
  • Protein Modification : Through its boronic acid group, it can modify proteins, affecting their stability and interactions with other biomolecules.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by targeting signaling pathways involved in cell proliferation and survival. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Breast Cancer Cells :
    A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the downregulation of key oncogenes and upregulation of pro-apoptotic factors, leading to increased apoptosis rates.
  • Inhibition of Proteasome Activity :
    Another research highlighted its role as a proteasome inhibitor, which is significant in cancer therapy as it can prevent the degradation of pro-apoptotic proteins, thus promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerSignificantInduction of apoptosis
Enzyme InhibitionModerateReversible binding to active sites
Protein ModificationHighCovalent bond formation

Experimental Data

  • Cell Viability Assays : IC50 values for various cancer cell lines were determined using MTT assays, showing effective inhibition at micromolar concentrations.
  • Western Blot Analysis : Revealed changes in the expression levels of proteins involved in apoptosis and cell cycle regulation upon treatment with the compound.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development as a therapeutic agent. Its ability to selectively inhibit enzymes involved in disease pathways positions it as a potential lead compound for designing new anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.